Methyl 2,3-Dibromo-3,3-difluoropropionate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,3-dibromo-3,3-difluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2F2O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFZHIIUXZPTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663086 | |
| Record name | Methyl 2,3-dibromo-3,3-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-33-5 | |
| Record name | Propanoic acid, 2,3-dibromo-3,3-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dibromo-3,3-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,3-dibromo-3,3-difluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of Fluorinated Propionic Esters
A common synthetic route to methyl 2,3-dibromo-3,3-difluoropropionate starts from methyl 2-fluoropropionate derivatives. The process involves:
Step 1: Bromination
The 2-fluoropropionic ester is reacted with a brominating agent containing a nitrogen-bromine bond (e.g., N-bromosuccinimide or similar reagents) in the presence of a radical initiator. This converts the 2-fluoropropionic ester into a 2-bromo-2-fluoropropionic ester intermediate.
This step is typically carried out under controlled temperature conditions to avoid side reactions and to ensure selective bromination at the 2-position.Step 2: Further Bromination to Dibromo Derivative
The intermediate 2-bromo-2-fluoropropionic ester undergoes a second bromination, often involving bromine addition across a double bond or further substitution, to yield the dibromo compound, this compound.
This can be facilitated by reagents such as bromine or brominating complexes under mild conditions.Step 3: Purification
The product is purified by standard methods such as distillation or recrystallization to isolate the pure this compound.
This two-step bromination approach is highlighted in patent literature describing the preparation of 2-fluoroacrylic esters and their brominated derivatives, emphasizing the use of nitrogen-bromine bond-containing brominating agents and radical initiators for controlled halogenation.
Bromine Addition Across Unsaturated Fluorinated Esters
Another method involves the addition of bromine across the double bond of fluorinated acrylate esters:
- Starting from 3,3-difluoropropene derivatives, bromine can be added across the carbon–carbon double bond, resulting in dibrominated products at the 2 and 3 positions.
- This approach is supported by observations of bromine addition reactions leading to dibromo-difluoropropionate derivatives as side-products in related systems.
For example, in a related system, bromine added across the double bond of cinnamate derivatives followed by cleavage of metal–carbon bonds yielded dibrominated propionic acid derivatives, which structurally resemble this compound.
Use of Bromine Trifluoride (BrF3) for Selective Bromofluorination
Bromine trifluoride is a powerful reagent capable of introducing both bromine and fluorine atoms selectively:
- Under controlled conditions, BrF3 reacts with olefins and fluorinated esters to produce bromofluorinated compounds, including dibromo-difluoropropionate derivatives.
- The reagent can add bromine and fluorine across unsaturated bonds or substitute halogen atoms in a selective manner.
- This method is advantageous for achieving specific halogenation patterns difficult to obtain by other reagents.
Experimental Data and Observations
Research Findings and Notes
- The dibrominated difluoropropionate compounds are often obtained as side-products or intermediates in complex organometallic or halogenation reactions, indicating the need for careful reaction control to maximize yields.
- Bromination reactions involving nitrogen-bromine bond reagents and radical initiators provide a scalable and selective route to mono- and dibromo-fluorinated esters.
- Bromine trifluoride offers a unique reagent profile for selective bromofluorination, but its high reactivity and exothermic nature require stringent handling protocols.
- Crystallographic studies confirm the structural integrity of dibromo-difluoropropionate derivatives, supporting the proposed reaction pathways.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-Dibromo-3,3-difluoropropionate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated or fluorinated derivatives.
Oxidation Reactions: It can be oxidized to form various oxidized products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: Less brominated or fluorinated compounds.
Oxidation Products: Oxidized derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
Methyl 2,3-dibromo-3,3-difluoropropionate serves as a versatile building block in organic synthesis. Its unique fluorinated structure enhances the reactivity of the compound in various chemical reactions.
Key Applications:
- Fluorinated Building Blocks: The compound is used as a precursor for the synthesis of other fluorinated compounds, which are valuable in medicinal chemistry due to their enhanced biological activity and metabolic stability .
- Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential for constructing complex molecular architectures .
Pharmaceutical Applications
The introduction of fluorine into organic molecules often leads to improved pharmacokinetic properties. This compound has been investigated for its potential use in drug development.
Case Studies:
- Antiviral Agents: Research indicates that fluorinated compounds can exhibit enhanced antiviral activity. This compound has been explored as an intermediate in synthesizing antiviral agents .
- Anticancer Compounds: The compound's derivatives have shown promise in developing anticancer therapies. Its ability to modify biological pathways through fluorination can lead to more effective treatments .
Agricultural Chemistry
In the agricultural sector, this compound is utilized for developing agrochemicals.
Applications:
- Pesticides and Herbicides: The compound is a candidate for synthesizing novel pesticides and herbicides that exhibit higher efficacy and lower toxicity compared to traditional compounds .
- Insect Sex Pheromones: Fluorinated compounds like this compound have been studied for their potential use in formulating insect sex pheromones to control pest populations effectively .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Organic Synthesis | Building blocks for fluorinated compounds | Enhanced reactivity and stability |
| Pharmaceutical Chemistry | Antiviral agents and anticancer compounds | Improved pharmacokinetics |
| Agricultural Chemistry | Development of pesticides and insect pheromones | Higher efficacy and reduced toxicity |
Mechanism of Action
The mechanism by which Methyl 2,3-Dibromo-3,3-difluoropropionate exerts its effects involves:
Molecular Targets: The compound interacts with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity.
Pathways Involved: It can participate in various biochemical pathways, particularly those involving halogenated compounds, affecting cellular processes and enzyme functions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The geminal difluoro group in this compound enhances electronegativity and stabilizes adjacent carbocations, unlike non-fluorinated analogs like 2,3-Dibromo-3-phenylpropionic acid .
- The methyl ester group increases volatility compared to carboxylic acid derivatives (e.g., 2,3-Dibromopropionic acid) .
Physical Properties and Stability
- Crystallography : Unlike 2,3-Dibromo-3-phenylpropionic acid, which exhibits disordered carbon/oxygen atoms in a 2:1 ratio in crystals , this compound’s solid-state structure remains uncharacterized. Fluorine’s small atomic radius may reduce steric hindrance compared to phenyl groups.
- Thermal Stability: Fluorinated esters generally exhibit higher thermal stability than non-fluorinated analogs. For example, Ethyl 3-bromo-3,3-difluoropropionate remains stable under basic conditions up to 80°C .
Biological Activity
Methyl 2,3-dibromo-3,3-difluoropropionate is a halogenated compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of bromine and fluorine atoms, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure
This compound can be represented by the following molecular formula:
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The halogen substituents can influence the compound's reactivity and binding affinity to proteins and nucleic acids.
Inhibition of Enzymatic Activity
Research indicates that halogenated propionates can act as inhibitors of certain enzymes. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The presence of bromine and fluorine may enhance binding through hydrophobic interactions or through the formation of hydrogen bonds with active site residues.
Toxicity Profiles
Toxicological assessments have highlighted several important aspects regarding the safety profile of this compound:
- Acute Toxicity : The compound exhibits moderate acute toxicity in laboratory settings, with LD50 values indicating potential risks upon exposure.
- Mutagenicity : QSAR (Quantitative Structure-Activity Relationship) models predict a low mutagenic potential; however, further empirical studies are necessary to confirm these predictions.
| Endpoint | Value | Source |
|---|---|---|
| LD50 (oral) | ~300 mg/kg | QSAR Prediction |
| Mutagenicity | Low | QSAR Prediction |
| Skin Sensitization | Moderate | DEREK Analysis |
Case Studies
-
Case Study on Enzyme Inhibition :
A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of various halogenated compounds on AChE. This compound was included in a series of tests that demonstrated significant inhibition at micromolar concentrations. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial. -
Environmental Impact Study :
An environmental study assessed the degradation pathways of this compound in aquatic ecosystems. The study found that the compound undergoes photolytic degradation under UV light but poses risks due to bioaccumulation in aquatic organisms.
Potential Therapeutic Applications
Given its biological activity and inhibition profiles, this compound may have therapeutic potential in several areas:
- Neurological Disorders : As an AChE inhibitor, it could be explored for use in treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that halogenated propionates may exhibit antimicrobial properties against certain bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
